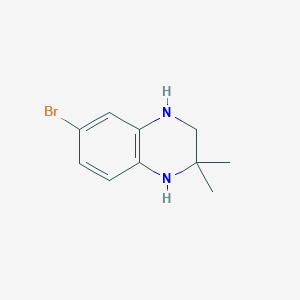![molecular formula C7H10F3N B13507892 (1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[320]heptane is a bicyclic compound characterized by its unique structure and the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane typically involves the use of advanced organic synthesis techniques. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane are not widely documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely to be applied to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Applications De Recherche Scientifique
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as high stability and reactivity.
Mécanisme D'action
The mechanism of action of rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning and nature of substituents.
Bicyclo[2.1.1]hexanes: These compounds are also bicyclic but have a different ring structure and substituent pattern.
Uniqueness
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Propriétés
Formule moléculaire |
C7H10F3N |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-1-4-2-11-3-5(4)6/h4-6,11H,1-3H2/t4-,5+,6+/m0/s1 |
Clé InChI |
HCMMVPPXSUHPET-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@H]2CNC[C@H]2[C@@H]1C(F)(F)F |
SMILES canonique |
C1C2CNCC2C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)



![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)


